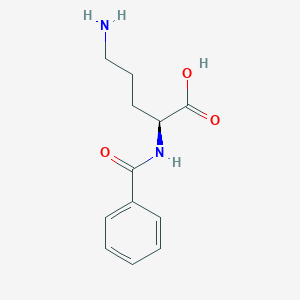

N2-Benzoyl-L-ornithine

Descripción general

Descripción

N2-Benzoyl-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236,27 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N2-Benzoyl-L-ornithine, also known as BZ-ORN-OH, primarily targets the enzyme Ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction involving benzoyl-CoA and L-ornithine, producing CoA and N2,N5-dibenzoyl-L-ornithine .

Mode of Action

The compound interacts with its target, Ornithine N-benzoyltransferase, by serving as a substrate for the enzyme. The enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine .

Biochemical Pathways

This compound is involved in the urea cycle , one of the major interactive pathways for carbon © and nitrogen (N) assimilation and partitioning . The products of this pathway have a wide range of physiological functions in organisms . It also plays a role in the production of polyamines, organic compounds that are highly concentrated in the brain .

Pharmacokinetics

For instance, similar compounds like L-ornithine phenylacetate have been studied, and body weight and hepatic function were found to be significant factors determining their exposure .

Result of Action

It’s known that the compound plays a role in the urea cycle and the production of polyamines . These processes are crucial for various physiological functions, including detoxification of ammonia and brain function .

Análisis Bioquímico

Biochemical Properties

N2-Benzoyl-L-ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction that converts benzoyl-CoA and L-ornithine into CoA and N2,N5-dibenzoyl-L-ornithine .

Cellular Effects

It is known that L-ornithine, a related compound, plays a crucial role in the urea cycle, which is essential for detoxifying ammonia in the liver .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, yielding N2,N5-dibenzoyl-L-ornithine .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by ornithine N-benzoyltransferase . This enzyme is part of the transcarbamylase protein family, which plays a crucial role in the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals .

Actividad Biológica

N2-Benzoyl-L-ornithine (NBO) is a derivative of the amino acid L-ornithine, characterized by the addition of a benzoyl group at the nitrogen atom in its side chain. This structural modification enhances its potential biological activities, making it a subject of interest in biochemical and pharmacological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : Approximately 236.27 g/mol

This compound’s structural similarity to L-ornithine allows it to act as a substrate analog for enzymes that utilize L-ornithine. This property is particularly important in studying enzyme mechanisms and developing new therapeutic agents.

This compound exhibits several biological activities primarily through its interaction with various enzymes:

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various assays:

- Cell Viability Assays : Research indicates that NBO can affect the viability of cancer cell lines, showcasing potential anticancer properties. For instance, compounds structurally related to NBO have shown significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma) .

Case Studies

- Inhibition of Ornithine Decarboxylase (ODC) : ODC catalyzes the decarboxylation of ornithine to produce putrescine, a critical step in polyamine metabolism associated with cell growth and differentiation. Inhibitors like NBO could potentially disrupt this pathway, offering a strategy for cancer treatment .

- Anticancer Activity : A study demonstrated that derivatives similar to NBO exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain compounds showed IC50 values indicating effective inhibition at low concentrations against HL-60 and other solid tumor cells .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| This compound | Enzyme Inhibition | Inhibits arginase; potential effects on nitric oxide production |

| L-Ornithine | Basic amino acid | Directly involved in urea cycle and protein synthesis |

| N5-Benzoyl-L-ornithine | Potential anticancer | May exhibit different biological activities |

| N2,N5-Dibenzoyl-L-ornithine | Increased lipophilicity | Potentially enhanced bioactivity |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that N2-Benzoyl-L-ornithine exhibits potential anticancer properties. Studies have shown its effects on cell viability in various cancer cell lines, suggesting a role in inhibiting tumor growth. For instance, cell viability assays demonstrated that this compound can significantly reduce the proliferation of specific cancer cells, making it a candidate for further investigation as an anticancer agent.

1.2 Enzyme Inhibition

This compound functions as a substrate for ornithine N-benzoyltransferase, leading to the formation of N2,N5-dibenzoyl-L-ornithine. This interaction is crucial in metabolic pathways such as the urea cycle, which detoxifies ammonia in the liver . The compound's role as an inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis, has also been documented, indicating its potential in regulating cellular growth and differentiation .

Biochemical Research

2.1 Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored to enhance its biological activity. For example, derivatives like Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine have been developed for their inhibitory properties against specific enzymes involved in metabolic processes. These derivatives are being studied for their potential applications in antifolate drug development.

2.2 Biopolymer Studies

This compound and its derivatives have been analyzed for their unique helical biopolymer conformations. Such studies contribute to understanding the molecular interactions that govern the behavior of biopolymers in biological systems, which could lead to advancements in drug delivery systems and biomaterials.

Clinical Research Insights

3.1 Stress and Fatigue Management

Clinical trials have investigated the effects of L-ornithine supplementation on stress and fatigue. While these studies primarily focus on L-ornithine, they provide insights into how compounds related to this compound may influence stress responses and improve sleep quality by modulating cortisol levels . This suggests a broader application of ornithine derivatives in managing stress-related conditions.

Data Summary

Análisis De Reacciones Químicas

Enzymatic Benzoylation by Ornithine N-Benzoyltransferase

N2-Benzoyl-L-ornithine acts as an intermediate in the ornithine N-benzoyltransferase (EC 2.3.1.127)-catalyzed reaction, which transfers benzoyl groups from benzoyl-CoA to L-ornithine. This enzyme facilitates the sequential addition of two benzoyl groups to form N2,N5-dibenzoyl-L-ornithine .

Reaction Mechanism :

| Parameter | Detail |

|---|---|

| Enzyme | Ornithine N-benzoyltransferase (systematic name: benzoyl-CoA:L-ornithine N-benzoyltransferase) |

| Substrates | Benzoyl-CoA, L-ornithine |

| Products | CoA, N2,N5-dibenzoyl-L-ornithine |

| Cofactors | None explicitly noted |

| pH Optimum | Not specified in available literature |

Key Observations :

- The reaction occurs in two steps: initial benzoylation at the N2 position, followed by a second benzoylation at the N5 position .

- This process is critical in nitrogen metabolism, particularly in pathways involving polyamine biosynthesis .

Interaction with Decarboxylases

While this compound itself is not a direct substrate for ornithine decarboxylase (ODC) , structural analogs like α-difluoromethylornithine (DFMO) inhibit ODC by mimicking L-ornithine. This highlights the compound’s potential as a scaffold for designing enzyme inhibitors .

Comparison of ODC Substrates/Inhibitors :

| Compound | Role in ODC Reaction | Mechanism |

|---|---|---|

| L-Ornithine | Natural substrate | Decarboxylated to putrescine by ODC |

| DFMO | Irreversible inhibitor | Covalently binds ODC, blocking putrescine synthesis |

| This compound | Not a substrate | Structural analog with no direct ODC activity |

Hydrolytic Stability

Hydrolysis Reaction :

| Condition | Hydrolysis Rate |

|---|---|

| pH 1–2 (acidic) | Moderate hydrolysis over 24 hours |

| pH 12–13 (alkaline) | Rapid hydrolysis within 1–2 hours |

Synthetic Modifications

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:

- N-Alkylation : Reacts with alkyl halides to form N-alkylated ornithine analogs (e.g., N-methyl derivatives) .

- Acylation : Further benzoylation or acetylation at the δ-amino group increases lipophilicity, altering cellular uptake .

Role in Metabolic Pathways

The compound intersects with the urea cycle and polyamine biosynthesis :

Propiedades

IUPAC Name |

(2S)-5-amino-2-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONOCQSEOHHJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426830 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-71-1 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.